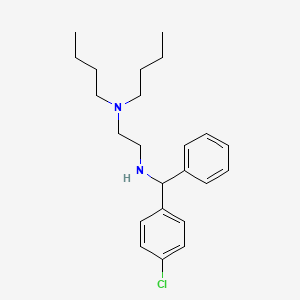
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with an appropriate aldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .
Scientific Research Applications
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Oxindole derivatives: Compounds with similar core structures but varying functional groups and activities.
Benzofuran derivatives: Compounds with a different core structure but similar biological activities.
Uniqueness
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
37126-51-5 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-4-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)22(19(20)23)15-14-21(2)3;/h5-13H,4,14-15H2,1-3H3;1H |
InChI Key |
ZMSVOSFKRLFMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


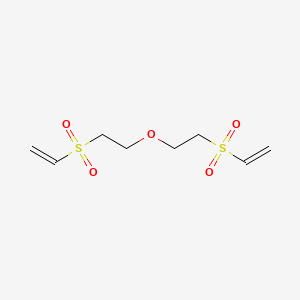
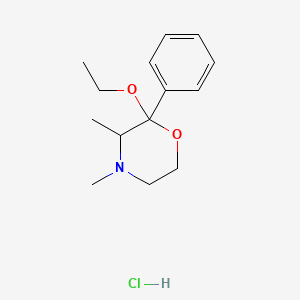
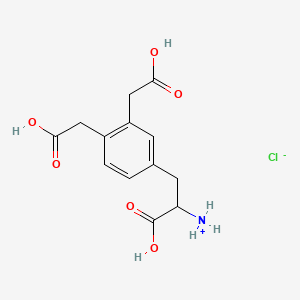

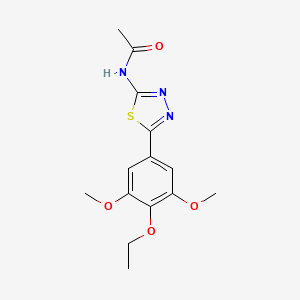

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
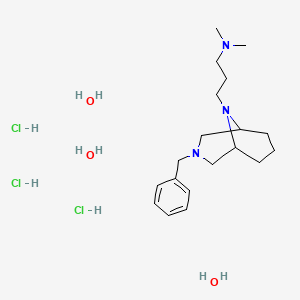
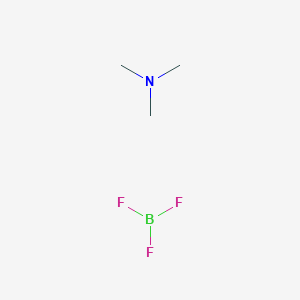
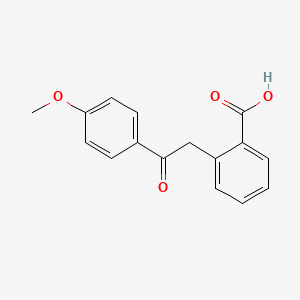
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
